Cyclobutanemethanol

Description

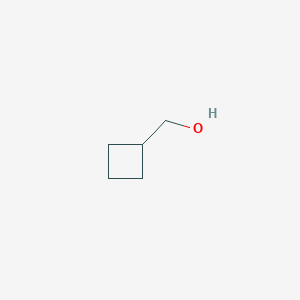

Structure

3D Structure

Properties

IUPAC Name |

cyclobutylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c6-4-5-2-1-3-5/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPOPOPFNZYPKAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196057 | |

| Record name | Cyclobutanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | Cyclobutanemethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20494 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4415-82-1 | |

| Record name | Cyclobutanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4415-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutanemethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004415821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclobutanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutanemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.343 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOBUTANEMETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MUZ4H2286I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Cyclobutanemethanol and Its Derivatives

Strategies for Cyclobutane (B1203170) Ring Formation

The construction of the four-membered carbocycle in cyclobutanemethanol can be achieved through various synthetic strategies. The most prominent among these are cycloaddition reactions, which involve the formation of the ring in a single step from two unsaturated components, and ring expansion reactions, where a smaller ring is enlarged to the desired cyclobutane core.

[2+2] Cycloaddition Reactions in this compound Synthesis

The [2+2] cycloaddition is a powerful and widely employed method for the synthesis of cyclobutane rings. This reaction involves the union of two two-electron components, typically two alkene units, to form a four-membered ring. Depending on the mode of activation, these reactions can be broadly classified into photochemical, thermal, and metal-catalyzed variants.

Photochemical [2+2] cycloadditions are a cornerstone of cyclobutane synthesis. These reactions are typically initiated by the photoexcitation of one of the alkene partners to its excited state, which then reacts with a ground-state alkene in a concerted or stepwise fashion to form the cyclobutane ring. stackexchange.com A common strategy for the synthesis of precursors to this compound involves the photocycloaddition of an alkene with a suitable acrylic acid derivative. The resulting cyclobutanecarboxylic acid ester or a related functional group can then be reduced to the desired hydroxymethyl group.

For instance, the photochemical cycloaddition of ethylene with methyl acrylate can, in principle, yield methyl cyclobutanecarboxylate. This reaction is governed by the Woodward-Hoffmann rules, which predict that a [π2s + π2s] cycloaddition is photochemically allowed. stackexchange.com The subsequent reduction of the ester functionality, for example with lithium aluminum hydride, would afford this compound. chemicalbook.com The efficiency and stereoselectivity of these reactions can be influenced by various factors, including the nature of the substituents on the alkenes, the solvent, and the presence of photosensitizers.

| Reactant 1 | Reactant 2 | Product (after reduction) | Conditions | Reference |

| Ethylene | Methyl Acrylate | This compound | UV irradiation, sensitizer | Theoretical |

| Dihydropyran | N-Phenylmaleimide | Bicyclic cyclobutane derivative | Blue LED, thioxanthone | acs.org |

| Styrene | Ethyl Acrylate | Substituted cyclobutane derivative | Blue LED, thioxanthone | acs.org |

This table presents examples of photochemical [2+2] cycloadditions that can lead to cyclobutane derivatives, which could be further transformed into derivatives of this compound.

While thermally initiated [2+2] cycloadditions of simple alkenes are generally forbidden by the Woodward-Hoffmann rules, certain classes of compounds, most notably ketenes, readily undergo thermal [2+2] cycloadditions with alkenes to form cyclobutanones. libretexts.orgchemtube3d.com This reactivity is attributed to the unique electronic structure of ketenes, which allows for a concerted, antarafacial approach of one component with a suprafacial approach of the other, an arrangement that is sterically feasible for ketenes. youtube.comwikipedia.org

A synthetic route to this compound utilizing this methodology would involve the [2+2] cycloaddition of ketene (B1206846), or a ketene equivalent, with an appropriate alkene. For example, the reaction of ketene with a vinyl ether could produce a 3-alkoxycyclobutanone. The resulting cyclobutanone (B123998) can then be converted to this compound through a two-step process: reduction of the ketone to a hydroxyl group and removal of the alkoxy group. A more direct approach involves the cycloaddition of ketene with ethylene to produce cyclobutanone, which can be subsequently reduced to cyclobutanol (B46151) and then further functionalized to yield this compound.

| Reactant 1 | Reactant 2 | Intermediate Product | Conditions | Reference |

| Ketene | Ethylene | Cyclobutanone | Thermal | libretexts.orgchemtube3d.com |

| Dichloroketene | Alkene | Dichlorocyclobutanone | Thermal | researchgate.net |

| Keteniminium salt | Ethylene | 2-Substituted cyclobutanone | Flow chemistry, mild conditions | researchgate.net |

This table provides examples of thermal [2+2] cycloadditions that generate cyclobutanone intermediates, which are precursors to cyclobutanol and, subsequently, this compound.

In recent years, transition metal catalysis has emerged as a powerful tool for effecting [2+2] cycloaddition reactions under mild conditions and with high levels of stereocontrol. nih.gov Gold catalysts, in particular, have shown remarkable versatility in promoting the cycloaddition of allenes and alkenes to generate highly substituted cyclobutanes. nih.govacs.org These reactions are believed to proceed through a stepwise mechanism involving the formation of a gold-containing intermediate that facilitates the ring closure. nih.gov

The enantioselective gold(I)-catalyzed [2+2] cycloaddition of allenes with alkenes represents a state-of-the-art method for the synthesis of chiral cyclobutane derivatives. acs.org By employing chiral phosphoramidite ligands, it is possible to achieve high levels of enantioselectivity in the formation of the cyclobutane ring. nih.gov While direct synthesis of this compound via this method has not been extensively reported, the formation of cyclobutanes bearing functional groups that can be readily converted to a hydroxymethyl group is feasible. For example, the cycloaddition of an allene (B1206475) with an alkene containing an ester or a protected hydroxyl group could provide a direct precursor to a this compound derivative.

| Allene Component | Alkene Component | Catalyst System | Key Feature | Reference |

| Allenecarbamates | Styrene derivatives | Gold(I) with chiral phosphoramidite ligands | Enantioselective | nih.gov |

| Allenesulfonamides | Styrenes | Gold(I) | Enantioselective | nih.gov |

| Allenamides | Alkenes | Gold(I) | High regio- and stereocontrol | researchgate.net |

This table highlights examples of gold-catalyzed [2+2] cycloadditions, demonstrating the potential for synthesizing chiral and highly substituted cyclobutane precursors to this compound derivatives.

Ring Expansion Reactions to Form Cyclobutane Core

An alternative and powerful strategy for the synthesis of cyclobutane rings involves the expansion of a smaller, more readily accessible ring system, typically a cyclopropane (B1198618). These reactions often proceed through carbocationic intermediates and are driven by the release of ring strain associated with the three-membered ring.

The Pinacol (B44631) rearrangement is a classic organic reaction that involves the conversion of a 1,2-diol to a ketone or aldehyde via a carbocation-mediated 1,2-alkyl or -hydride shift. wikipedia.orgchemistrysteps.com A variation of this reaction, often referred to as a semipinacol rearrangement, can be effectively utilized for the ring expansion of cyclopropylcarbinol systems to form cyclobutane derivatives.

The acid-catalyzed rearrangement of cyclopropylmethanol (B32771) to cyclobutanol is a well-established method for the synthesis of the cyclobutane core. lookchem.com The reaction is initiated by the protonation of the hydroxyl group of cyclopropylmethanol, followed by the loss of water to generate a primary carbocation. This unstable intermediate rapidly rearranges through the expansion of the cyclopropane ring to form the more stable secondary cyclobutyl cation, which is then trapped by water to afford cyclobutanol. Subsequent functional group manipulation can then lead to this compound.

A more direct approach involves the Pinacol-type rearrangement of a 1-(hydroxymethyl)cyclopropan-1-ol. In this case, protonation of the exocyclic hydroxyl group and subsequent loss of water would generate a carbocation adjacent to the cyclopropane ring. Ring expansion would then lead to a cyclobutanone, which can be reduced to cyclobutanol and further elaborated to this compound.

| Starting Material | Reagent | Product | Key Transformation | Reference |

| Cyclopropylmethanol | Strong Acid (e.g., HCl) | Cyclobutanol | Ring expansion | lookchem.com |

| 1-(Hydroxymethyl)cyclopropan-1-ol | Acid | Cyclobutanone | Pinacol-type rearrangement | wikipedia.orgchemistrysteps.com |

| Vicinal diols | Acid | Ketone or Aldehyde | 1,2-alkyl/hydride shift | organicchemistrytutor.commasterorganicchemistry.com |

This table illustrates the application of Pinacol-type rearrangements in the formation of the cyclobutane core, providing a pathway to this compound and its derivatives.

Ring Closure Strategies

Direct formation of the cyclobutane ring via intramolecular or intermolecular cyclization is a cornerstone of cyclobutane synthesis. These methods involve the formation of one or more carbon-carbon bonds to construct the four-membered ring.

Key strategies include:

[2+2] Cycloadditions: This is one of the most common methods for synthesizing cyclobutanes, involving the reaction of two alkene components. Photochemical [2+2] cycloadditions, in particular, are widely used. In this process, an alkene is photoexcited to a triplet state, which then adds to a ground-state alkene in a stepwise fashion through a 1,4-diradical intermediate to form the cyclobutane ring.

Intramolecular Cyclization: 1,4-dihalides can undergo reductive cyclization in the presence of a metal, such as sodium or zinc, to form a cyclobutane ring in a process analogous to the Wurtz reaction. Another approach involves the intramolecular displacement of a leaving group by a carbanion, effectively forming the ring through an SN2 reaction.

These ring-closure reactions often require careful control of concentration to favor the desired intramolecular pathway over intermolecular polymerization.

Brook Rearrangement in Cyclobutane Formation

The Brook rearrangement involves the intramolecular, base-catalyzed migration of a silyl (B83357) group from a carbon atom to an oxygen atom, forming a silyl ether. The driving force for this rearrangement is the formation of the strong silicon-oxygen bond. While not a direct ring-forming reaction, the Brook rearrangement can be strategically employed in sequences that lead to cyclobutane structures.

For instance, a reaction sequence can be designed where an α-silyl carbinol undergoes a Brook rearrangement to generate a carbanion. If this carbanion is positioned appropriately within the molecule, it can participate in an intramolecular cyclization to form a cyclobutane ring. This strategy has been applied to the synthesis of highly functionalized cyclobutanes by treating keto acylsilanes with organolithium reagents, where the resulting alkoxide intermediate triggers a Brook rearrangement, and the subsequent carbanion closes to form the four-membered ring. This approach allows for the creation of complex cyclobutane architectures with good stereochemical control.

Reductive Synthesis Routes to this compound

Once the cyclobutane core is functionalized with a carboxylic acid or an ester group, a straightforward reduction step can yield the target molecule, this compound.

Reduction of Cyclobutanecarboxylic Acids and Esters

Cyclobutanecarboxylic acid and its corresponding esters are common intermediates in the synthesis of this compound. The conversion of these carbonyl compounds to the primary alcohol is a fundamental transformation in organic synthesis. The choice of reducing agent is critical, as carboxylic acids and esters are less reactive than aldehydes or ketones.

Comparison of Reducing Agents for Carbonyl Compounds

| Reducing Agent | Formula | Reduces Carboxylic Acids? | Reduces Esters? |

|---|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ | Yes | Yes |

| Sodium Borohydride | NaBH₄ | No | No |

Powerful hydride-donating reagents are required for the reduction of carboxylic acids and esters. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose. Unlike sodium borohydride (NaBH₄), which is not reactive enough to reduce these functional groups, LiAlH₄ is a potent reducing agent capable of converting both cyclobutanecarboxylic acid and its esters directly to this compound.

The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), due to the violent reactivity of LiAlH₄ with protic solvents like water and alcohols. The mechanism for ester reduction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of an alkoxide leaving group to form an intermediate aldehyde. This aldehyde is immediately reduced further by another equivalent of hydride to an alkoxide, which is then protonated during an aqueous workup step to yield the final primary alcohol, this compound.

Typical Conditions for LiAlH₄ Reduction

| Substrate | Reagent | Solvent | Typical Workup |

|---|---|---|---|

| Cyclobutanecarboxylic acid | LiAlH₄ | Anhydrous THF or Diethyl Ether | Careful quenching with water/acid |

| Methyl cyclobutanecarboxylate | LiAlH₄ | Anhydrous THF or Diethyl Ether | Careful quenching with water/acid |

Catalytic Hydrogenation

The conversion of cyclobutanecarboxylic acid and its ester derivatives to this compound via catalytic hydrogenation is a significant industrial and academic pursuit. The primary challenge lies in the selective reduction of the carboxyl or ester group while preserving the cyclobutane ring. The choice of catalyst is paramount to achieving high yields and selectivity.

Ruthenium-based catalysts, often supported on carbon (Ru/C), have demonstrated efficacy in the hydrogenation of carboxylic acids. These catalysts are active for the reduction of both aromatic rings and carboxylic groups asianpubs.orgresearchgate.net. For the specific synthesis of this compound from cyclobutanecarboxylic acid, careful control of reaction conditions is necessary to prevent over-reduction or ring-opening. Bimetallic catalysts, such as Ruthenium-Tin supported on alumina (B75360) (Ru-Sn/Al2O3), have shown high chemoselectivity for the hydrogenation of carboxylic acid groups to alcohols researchgate.netresearchgate.net. This selectivity is attributed to the synergistic effect between the two metals, which facilitates the activation of the carbonyl group.

The hydrogenation reaction is typically carried out under elevated hydrogen pressure and temperature. The solvent system can also play a crucial role; for instance, a binary solvent system of 1,4-dioxane and water has been shown to improve selectivity for cyclohexane carboxylic acid in the hydrogenation of benzoic acid, a principle that can be applied to cyclobutane systems researchgate.net.

Table 1: Catalyst Systems for Carboxylic Acid Hydrogenation

| Catalyst | Support | Substrate Type | Key Characteristics |

|---|---|---|---|

| Ru/C | Carbon | Carboxylic Acids | Active for both ring and carboxyl group hydrogenation asianpubs.orgresearchgate.net. |

| Pd/C | Carbon | Aromatic Carboxylic Acids | Selectively hydrogenates the aromatic ring, leaving the carboxyl group intact researchgate.netresearchgate.net. |

| Ru-Sn/Al2O3 | Alumina | Carboxylic Acids/Esters | High chemoselectivity for the reduction of the carboxyl/ester group to an alcohol researchgate.netresearchgate.net. |

Reduction of Cyclobutanecarboxaldehyde (B128957)

The reduction of cyclobutanecarboxaldehyde presents a direct and efficient route to this compound. Among the various reducing agents available, sodium borohydride (NaBH4) is widely used due to its mild nature and high selectivity for aldehydes and ketones masterorganicchemistry.comcommonorganicchemistry.com.

The reaction is typically performed in a protic solvent, such as methanol (B129727) or ethanol chemguide.co.uk. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of cyclobutanecarboxaldehyde. This initial attack breaks the carbon-oxygen pi bond, forming a tetrahedral alkoxyborate intermediate. Subsequent protonation of the resulting alkoxide by the solvent yields this compound chemguide.co.ukyoutube.com. The reaction is generally fast and can be carried out at room temperature, often resulting in high yields of the desired primary alcohol commonorganicchemistry.com.

Reaction Scheme: Reduction of Cyclobutanecarboxaldehyde

This method's primary advantage is its functional group tolerance; NaBH4 does not typically reduce less reactive carbonyl groups like esters or amides under standard conditions, allowing for the selective reduction of an aldehyde in a multifunctional molecule masterorganicchemistry.comcommonorganicchemistry.com.

Catalytic Reduction of Cyclobutane Derivatives

Beyond the direct hydrogenation of the parent carboxylic acid, catalytic reduction of other cyclobutane derivatives, particularly esters like methyl cyclobutanecarboxylate, provides an alternative pathway to this compound. These reactions often employ heterogeneous catalysts under hydrogen pressure.

Catalyst systems like Ru-Sn/Al2O3 are effective for the hydrogenation of esters to alcohols researchgate.net. The process involves the activation of the ester's carbonyl group on the catalyst surface, followed by stepwise hydrogenation. Platinum-based catalysts, such as platinum on carbon beads (Pt/CB), have also been utilized for the hydrogenolysis of benzyl esters to their corresponding carboxylic acids, which can then be further reduced mdpi.com. The choice of catalyst and reaction conditions (temperature, pressure, solvent) is critical to maximize the yield of this compound and minimize side reactions such as transesterification or hydrogenolysis of the cyclobutane ring. Continuous-flow hydrogenation methods are also being developed to enhance safety and efficiency mdpi.com.

Stereoselective and Enantioselective Synthesis of this compound and Analogues

The synthesis of chiral, enantiomerically pure cyclobutane structures is of great interest, particularly for pharmaceutical applications. This requires sophisticated synthetic methods that can control the three-dimensional arrangement of atoms.

Chiral Auxiliary Approaches

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction wikipedia.orgwikiwand.com. After the desired stereocenter has been created, the auxiliary can be removed and often recovered for reuse.

In the context of synthesizing chiral this compound analogues, a common strategy involves attaching a chiral auxiliary, such as pseudoephedrine or an oxazolidinone, to a cyclobutanecarboxylic acid precursor to form an amide or ester wikiwand.comnih.govsigmaaldrich.com. The chiral environment created by the auxiliary then directs the diastereoselective functionalization of the cyclobutane ring, for example, through an enolate alkylation. Once the desired stereochemistry on the cyclobutane ring is established, the auxiliary is cleaved. The resulting chiral cyclobutanecarboxylic acid derivative can then be reduced to the corresponding chiral this compound using methods described previously, such as reduction with lithium aluminum hydride or catalytic hydrogenation. This approach allows for the synthesis of highly enantiomerically enriched cyclobutane derivatives nih.gov.

Asymmetric Catalysis for Cyclobutane Formation

Asymmetric catalysis offers a more atom-economical approach to chiral cyclobutanes, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. This strategy often involves the construction of the cyclobutane ring itself in a stereocontrolled manner, for example, through cycloaddition reactions or the functionalization of prochiral cyclobutenes nih.govresearchgate.net.

Rh-Catalyzed Asymmetric Hydrometallation

A powerful method for the asymmetric synthesis of functionalized cyclobutanes is the rhodium-catalyzed asymmetric hydrometallation of cyclobutenes nih.govresearchgate.net. This reaction involves the addition of a rhodium-hydride (Rh-H) species across the double bond of a cyclobutene substrate in an enantioselective manner.

The catalytic cycle is initiated by the formation of a chiral Rh-H species, typically generated from a rhodium precursor like [Rh(cod)OH]2 and a chiral phosphine ligand such as MeDuphos researchgate.netnih.gov. This chiral catalyst then coordinates to the cyclobutene. The key stereodetermining step is the migratory insertion of the alkene into the Rh-H bond, which forms a chiral cyclobutyl-rhodium intermediate. This intermediate can then undergo further reactions, such as reductive elimination with an aldehyde, to yield a highly functionalized, enantioenriched cyclobutane product researchgate.netnih.gov. This hydroacylation process provides a modular and atom-economical route to stereochemically complex cyclobutanes with excellent enantioselectivity researchgate.net.

Table 2: Rh-Catalyzed Asymmetric Hydroacylation of a Cyclobutene

| Entry | Salicylaldehyde Substituent | Yield (%) | d.r. (trans:cis) | ee (%) |

|---|---|---|---|---|

| 1 | H | 85 | >20:1 | 98 |

| 2 | 3-MeO | 81 | >20:1 | 98 |

| 3 | 5-Br | 86 | >20:1 | 98 |

| 4 | 5-NO2 | 65 | >20:1 | 97 |

Data sourced from research on the hydroacylation of meso-cyclobutenes with salicylaldehydes using a [Rh(cod)OH]2/MeDuphos catalyst system. researchgate.netnih.gov

Stereospecific Functionalization of Pre-formed Cyclobutane Rings

The modification of an existing cyclobutane ring is a powerful strategy for the synthesis of this compound derivatives with defined stereochemistry. This approach leverages a pre-formed carbocyclic structure, introducing or altering functional groups to achieve the desired target molecule. Due to the inherent ring strain of cyclobutanes, selective modification can be a strategic tool in organic synthesis. mdpi.com

One key method involves the stereocontrolled functionalization of cyclobutanones. For instance, the α-functionalization of a cyclobutanone can be achieved with high enantioselectivity using modern catalytic methods. mdpi.com Subsequent reduction of the ketone and manipulation of the newly introduced group can lead to the desired this compound derivative. The existing stereocenters on the ring direct the approach of reagents, allowing for a high degree of stereospecificity in the final product.

Another approach is the manipulation of functional groups already present on the cyclobutane ring. For example, a cyclobutanecarboxylic acid or its ester derivative, with established stereochemistry, can be stereospecifically reduced to the corresponding primary alcohol, yielding the this compound target. The choice of reducing agent and reaction conditions is critical to ensure that the stereochemical integrity of the chiral centers on the ring is maintained throughout the transformation.

| Precursor | Reaction Type | Key Reagent/Catalyst | Product Type | Stereochemical Control |

| Chiral Cyclobutanone | Enantioselective α-alkylation | Imidazolidinone catalyst, CAN | α-substituted Cyclobutanone | High enantioselectivity |

| Chiral Cyclobutanecarboxylic Acid | Reduction | LiAlH₄ or BH₃·THF | Chiral this compound | Retention of stereochemistry |

| Chiral Unsaturated γ-lactam | [2+2] Cycloaddition with Ethylene | Thermal | Bicyclic Cyclobutane derivative | Stereospecific addition |

Diastereoselective Synthesis of this compound Derivatives

Achieving diastereoselectivity is crucial when synthesizing this compound derivatives with multiple stereocenters. Modern synthetic methods have focused on catalyst-controlled reactions that can generate polysubstituted cyclobutanes as single diastereoisomers, which are valuable precursors for complex molecules. researchgate.netnih.gov

A prominent strategy is the ring-opening of bicyclo[1.1.0]butanes (BCBs). While traditional radical-mediated ring-openings often suffer from poor diastereoselectivity, newer methods using Lewis acids or transition metal catalysts offer remarkable control. researchgate.net For example, a catalyst-controlled, regiodivergent hydrophosphination of acyl BCBs has been developed. researchgate.net By selecting either a Cu(I) or Cu(II) catalytic system, it is possible to achieve different regio- and diastereoisomers from the same starting material. The Cu(I) system can yield 1,1,3-functionalized cyclobutanes as predominantly single diastereoisomers, while the Cu(II) system can produce 1,2,3-trisubstituted variants with high diastereomeric ratios (d.r.). researchgate.netresearchgate.net

Another effective method is the Michael addition onto cyclobutenes. This approach has been used for the diastereoselective synthesis of N-heterocycle-substituted cyclobutanes. nih.govcitedrive.com The addition of various nucleophiles to a cyclobutene precursor can proceed with high diastereoselectivity, affording substituted cyclobutane esters and amides that can be further elaborated into this compound derivatives. nih.govresearchgate.net

| Methodology | Substrate | Catalyst/Reagent | Yield | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|---|

| Regiodivergent Hydrophosphination | Acyl Bicyclobutane | Cu(I) complex | 81–99% | >20:1 | nih.gov |

| Regiodivergent Hydrophosphination | Acyl Bicyclobutane | Cu(II) complex | Up to 99% | >20:1 | researchgate.net |

| Michael Addition | Cyclobutene | DBU | Up to 100% | >95:5 | researchgate.net |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact and enhance safety and efficiency. rsc.org The synthesis of this compound and its derivatives can benefit significantly from these approaches, which focus on aspects like waste prevention, atom economy, and the use of safer chemicals. mit.eduijbpas.com

Key green chemistry principles applicable to this compound synthesis include:

Use of Catalysts: Employing catalysts instead of stoichiometric reagents is a cornerstone of green chemistry. Catalysts are used in small amounts and can facilitate a reaction multiple times, minimizing waste. mit.edu For instance, developing catalytic [2+2] cycloadditions or ring-opening reactions reduces the need for large quantities of reagents that would otherwise end up as byproducts. researchgate.net

Maximizing Atom Economy: Synthetic routes should be designed to incorporate the maximum amount of starting materials into the final product. mit.edu Rearrangement reactions or addition reactions, which are inherently 100% atom-economical, are preferable to substitution or elimination reactions that generate waste.

Use of Safer Solvents and Reaction Conditions: Traditional organic solvents are often volatile, flammable, and toxic. Green approaches advocate for their replacement with safer alternatives such as water, supercritical fluids, or ionic liquids. mit.edu Furthermore, conducting reactions at ambient temperature and pressure reduces energy consumption and associated environmental costs. researchgate.net

Renewable Feedstocks: Utilizing renewable starting materials instead of depletable fossil fuels is a long-term goal. mit.edu While challenging for complex carbocyclic structures, research into bio-based precursors for cyclobutane synthesis represents a forward-looking green strategy.

| Conventional Approach | Green Chemistry Alternative | Primary Benefit(s) |

| Stoichiometric reagents (e.g., strong acids/bases) | Catalytic systems (e.g., transition metals, enzymes) | Reduced waste, higher efficiency, milder conditions. researchgate.net |

| Volatile organic solvents (e.g., Toluene, THF) | Greener solvents (e.g., Water, ionic liquids, scCO₂) | Reduced toxicity and environmental pollution. mit.edu |

| High-energy processes (high heat, pressure) | Ambient temperature and pressure reactions | Increased energy efficiency, enhanced safety. researchgate.net |

| Multi-step synthesis with protecting groups | Cascade reactions, avoiding chemical derivatives | Fewer steps, less waste, improved atom economy. mit.edu |

The adoption of these green chemistry principles not only leads to more environmentally benign processes but can also result in cost reduction and improved process safety, making the synthesis of this compound more sustainable. rsc.orgresearchgate.net

Chemical Reactivity and Transformation of Cyclobutanemethanol

Reactions Involving the Hydroxyl Group

The primary alcohol functional group in cyclobutanemethanol is the site of numerous chemical reactions, including oxidation, substitution, esterification, etherification, and dehydration.

Oxidation Reactions

As a primary alcohol, this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent used.

Milder oxidizing agents can selectively convert this compound to cyclobutanecarboxaldehyde (B128957). A common method involves using (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, known as TEMPO, as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl). This reaction is typically performed in a biphasic system, such as dichloromethane (B109758) and water, with the addition of potassium bromide and sodium bicarbonate at low temperatures (0 to -5 °C). A patent also describes the oxidation of this compound to cyclobutanecarboxaldehyde using a pyridine-sulfur trioxide complex in dimethylsulfoxide. wikipedia.orgfishersci.cawikidata.org

Stronger oxidizing agents, such as chromic acid (H2CrO4), will typically oxidize the primary alcohol past the aldehyde stage to the corresponding cyclobutanecarboxylic acid. Research has also investigated the oxidation of this compound using lead tetraacetate. cenmed.comfishersci.co.uksigmaaldrich.comwikipedia.org

| Product | Reagent(s) | Reaction Type |

|---|---|---|

| Cyclobutanecarboxaldehyde | TEMPO, Sodium Hypochlorite (NaOCl) | Selective Oxidation |

| Cyclobutanecarboxaldehyde | Pyridine-Sulfur Trioxide Complex, DMSO | Selective Oxidation |

| Cyclobutanecarboxylic Acid | Chromic Acid (H2CrO4) | Strong Oxidation |

| Various | Lead Tetraacetate | Oxidation/Fragmentation |

Substitution Reactions (Nucleophilic and Electrophilic)

The hydroxyl group (-OH) of this compound is a poor leaving group for nucleophilic substitution reactions. Therefore, it must first be converted into a better leaving group. One common strategy is to protonate the alcohol using a strong acid, such as hydrogen bromide (HBr), which allows the bromide ion to displace a water molecule and form (bromomethyl)cyclobutane. fishersci.cawikipedia.org

Alternatively, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate, by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. citeab.comfishersci.nl The resulting cyclobutylmethyl tosylate is an excellent substrate for nucleophilic substitution, where the tosylate group is readily displaced by a wide range of nucleophiles. Another reagent that can be used to convert the alcohol to a halide is thionyl chloride (SOCl2), which produces (chloromethyl)cyclobutane.

Esterification and Etherification of this compound

This compound can undergo esterification when reacted with a carboxylic acid or its derivative, such as an acid anhydride (B1165640). In the Fischer esterification process, this compound is heated with a carboxylic acid (e.g., acetic acid) in the presence of a strong acid catalyst, like sulfuric acid, to produce the corresponding ester (e.g., cyclobutylmethyl acetate). fishersci.ca Using a more reactive derivative like acetic anhydride is often more efficient. fishersci.canih.gov

Etherification can be achieved through methods like the Williamson ether synthesis. This involves deprotonating this compound with a strong base (e.g., sodium hydride) to form the cyclobutylmethoxide anion. This alkoxide then acts as a nucleophile, attacking an alkyl halide (e.g., ethyl iodide) to form an ether (e.g., cyclobutylmethyl ethyl ether).

Dehydration Reactions

The elimination of a water molecule from this compound, known as dehydration, yields alkenes. This reaction is typically promoted by heating the alcohol with a strong acid catalyst, such as sulfuric acid (H2SO4), or by passing its vapors over heated alumina (B75360) (Al2O3). fishersci.cafishersci.ca The carbocation intermediate formed during this process can lead to a mixture of products. The expected major products from the dehydration of this compound are methylenecyclobutane (B73084) and the more substituted, and generally more stable, 1-methylcyclobutene. wikipedia.orgfishersci.nonih.gov

Ring Opening and Rearrangement Reactions of the Cyclobutane (B1203170) Moiety

The reactivity of this compound is significantly influenced by the nature of its four-membered ring.

Strain-Induced Reactivity of the Cyclobutane Ring

The cyclobutane ring possesses considerable angle strain due to its bond angles being compressed to approximately 90° from the ideal 109.5° for sp3-hybridized carbon atoms. This inherent strain makes the ring susceptible to opening or rearrangement reactions that can lead to less strained five-membered rings. fishersci.se

Reactions that proceed through a carbocation intermediate, such as acid-catalyzed dehydration or certain nucleophilic substitutions, can facilitate these rearrangements. When the cyclobutylcarbinyl cation is formed, a one-carbon ring expansion can occur, where the positive charge is transferred to a ring carbon, which then rearranges to form the more stable cyclopentyl cation. This rearrangement would ultimately lead to products containing a cyclopentene (B43876) ring. fishersci.canih.gov Studies involving the oxidation of this compound with lead tetraacetate have also shown that the reaction can proceed via β-fragmentation, a process that involves the cleavage of the cyclobutane ring. nih.gov

Ring Expansion Rearrangements (e.g., to Cyclopentane (B165970) Derivatives)

One of the most significant reactions of this compound and its derivatives involves the expansion of the strained four-membered ring to form more stable five-membered rings, such as cyclopentane derivatives. chemistrysteps.comrsc.org This transformation is typically driven by the release of ring strain.

A classic example is the Demjanov rearrangement, which involves the diazotization of a primary amine with nitrous acid to yield a rearranged alcohol. hooghlywomenscollege.ac.in In a related and often more synthetically useful reaction, the Tiffeneau-Demjanov rearrangement, a 1-aminomethylcycloalkanol is treated with nitrous acid to produce a ring-expanded cycloketone. hooghlywomenscollege.ac.inwikipedia.orgnumberanalytics.com For instance, the treatment of (1-aminocyclobutyl)methanol (B68218) with nitrous acid can lead to the formation of cyclopentanone. This rearrangement proceeds through the formation of a diazonium ion, followed by a 1,2-migration that results in the expansion of the ring. numberanalytics.com

The Wagner-Meerwein rearrangement is another key process through which cyclobutylmethyl systems can expand. chempedia.infomychemblog.comlscollege.ac.in This rearrangement involves the 1,2-shift of an alkyl or aryl group to a neighboring carbocation, which can be generated from this compound under acidic conditions. mychemblog.comsioc-journal.cn The driving force for this rearrangement is the formation of a more stable carbocation and the relief of the inherent strain in the four-membered ring. chemistrysteps.commasterorganicchemistry.com For example, the acid-catalyzed dehydration of this compound can lead to the formation of cyclopentene derivatives through a carbocation intermediate that undergoes a Wagner-Meerwein shift. masterorganicchemistry.com The rearrangement of the cyclobutylcarbinyl system to the cyclopentyl system was first described in 1903. thieme.de

These ring expansion reactions are valuable in organic synthesis for constructing five-membered ring systems, which are common motifs in many natural products and biologically active molecules. sioc-journal.cnresearchgate.netnih.gov The conversion of this compound to cyclopentanecarboxaldehyde is a documented transformation. google.comorgsyn.org

Other Ring Transformation Reactions

Besides ring expansion, this compound can undergo other transformations that alter the ring structure. Under certain conditions, such as thermal decomposition, the cyclobutane ring can undergo cleavage. The thermal unimolecular decomposition of this compound in the gas phase has been studied and is believed to proceed through a biradical transition state, yielding products like ethene and allyl alcohol. lookchem.com

Oxidative reactions can also lead to ring transformations. For instance, the oxidation of this compound with lead tetraacetate can result in β-fragmentation, a process that can be mechanistically similar to the decarboxylation of carboxylic acids. scispace.comresearchgate.net

Functional Group Interconversions on the Cyclobutane Ring

The hydroxyl group of this compound can be readily transformed into other functional groups without altering the cyclobutane ring. These interconversions are fundamental in synthetic organic chemistry, allowing for the preparation of a wide range of cyclobutane derivatives. scribd.compressbooks.pub

Oxidation: The primary alcohol of this compound can be oxidized to form cyclobutanecarboxaldehyde or cyclobutanecarboxylic acid. liskonchem.comchemicalbook.comchemicalbook.com Various oxidizing agents can be employed for this transformation. For example, oxidation with chromium trioxide (CrO₃) can yield the corresponding aldehyde. vulcanchem.com

Esterification: this compound can react with carboxylic acids or their derivatives to form esters.

Etherification: The hydroxyl group can be converted into an ether linkage through reactions such as the Williamson ether synthesis.

Halogenation: The hydroxyl group can be replaced by a halogen (e.g., chlorine, bromine) using appropriate halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). This creates reactive intermediates for further functionalization. vulcanchem.com

These functional group interconversions significantly expand the synthetic utility of this compound, providing access to a diverse array of substituted cyclobutane compounds. pressbooks.pub

Mechanistic Studies of this compound Reactions

The mechanisms of the reactions involving this compound, particularly the ring expansion rearrangements, have been the subject of considerable study. The driving force for these rearrangements is the high ring strain of the cyclobutane ring. chemistrysteps.com

Mechanistic investigations of the Demjanov and Tiffeneau-Demjanov rearrangements have elucidated the role of the diazonium ion intermediate and the subsequent stereospecific 1,2-migration. numberanalytics.com The stereochemical outcome of these reactions is often predictable, with the migrating group typically retaining its configuration. libretexts.org

Studies on Wagner-Meerwein rearrangements in cyclobutylcarbinyl systems have focused on the nature of the carbocation intermediates and the factors influencing the migratory aptitude of different groups. chempedia.infomychemblog.com The rearrangement can proceed through a stepwise mechanism involving a discrete carbocation or a more concerted process. mychemblog.com Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to understand the bond polarization and charge distribution in cyclobutane rings, providing insights into their reactivity. nih.gov

Spectroscopic and Computational Characterization of Cyclobutanemethanol

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in the structural elucidation of organic compounds. By probing the interactions of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer unparalleled insight into molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the carbon-hydrogen framework of a molecule.

The proton (¹H) NMR spectrum of cyclobutanemethanol displays distinct signals corresponding to the different types of hydrogen atoms in the molecule. The protons are located on the cyclobutane (B1203170) ring and the hydroxymethyl group.

The methylene (B1212753) protons of the -CH₂OH group are adjacent to an electronegative oxygen atom, causing them to be deshielded and appear downfield. Their signal is expected to be a doublet due to coupling with the single methine proton on the cyclobutane ring. The methine proton (CH) on the ring, bonded to the -CH₂OH group, will show a complex multiplet pattern due to coupling with the adjacent methylene protons on the ring and the methylene protons of the substituent. The remaining six protons on the cyclobutane ring are in different chemical environments and will produce a series of overlapping multiplets in the upfield region, typical for cycloalkanes. A theoretical study has reported the chemical shift for the protons on an unsubstituted cyclobutane ring at approximately 1.98 ppm, which serves as a useful reference point. nih.gov The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift can vary depending on concentration and solvent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH ₂-OH | ~ 3.5 | Doublet (d) |

| >CH -CH₂OH | ~ 2.4 | Multiplet (m) |

| Ring -CH ₂- | ~ 1.8 - 2.0 | Multiplet (m) |

| -OH | Variable | Singlet (s, broad) |

In the proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom gives a single peak, revealing the carbon skeleton of the molecule. There are four distinct carbon environments in this compound.

The carbon of the hydroxymethyl group (-C H₂OH) is attached to an oxygen atom, which causes a significant downfield shift. The methine carbon of the ring (>C H-), to which the hydroxymethyl group is attached, appears at a distinct downfield position compared to the other ring carbons. The two methylene carbons of the cyclobutane ring adjacent to the substituted carbon are equivalent and produce a single peak. The remaining methylene carbon on the ring, located opposite the substitution point, is in a unique environment and gives a separate, more upfield signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C H₂OH | ~ 68 |

| >C H-CH₂OH | ~ 38 |

| Ring -C H₂- (adjacent to substitution) | ~ 25 |

| Ring -C H₂- (opposite substitution) | ~ 18 |

Two-dimensional (2D) NMR techniques are instrumental in establishing the precise connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal correlations between the methine proton and the protons of the adjacent -CH₂OH group, as well as with the adjacent methylene protons on the cyclobutane ring. It would also show couplings between the different sets of methylene protons within the ring, helping to trace the proton-proton connectivity around the four-membered ring.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). spectrabase.com For this compound, HMQC/HSQC would show a cross-peak connecting the -CH₂OH protons to the -CH₂OH carbon signal, the methine proton to its corresponding carbon signal, and each set of ring methylene protons to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two to three bonds. spectrabase.com This is crucial for connecting different parts of the molecule. Key HMBC correlations for this compound would include:

A correlation from the -CH₂OH protons to the methine carbon (>CH-).

Correlations from the methine proton to the -CH₂OH carbon and to the adjacent methylene carbons in the ring.

Correlations from the ring protons to neighboring carbons, confirming the cyclic structure.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural identification.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. wikipedia.org The resulting mass spectrum is a fingerprint of the molecule.

The mass spectrum of this compound shows a molecular ion peak (M⁺) at an m/z of 86, corresponding to its molecular weight (C₅H₁₀O). The fragmentation pattern is characteristic of an alcohol and a cyclic alkane. The base peak, which is the most intense peak in the spectrum, appears at m/z 55. This peak likely results from the loss of a methoxy (B1213986) radical (·OCH₃) followed by rearrangement, or more directly, the loss of the hydroxymethyl radical (·CH₂OH) and a hydrogen atom.

Other significant fragments include:

m/z 68: Resulting from the loss of a water molecule (H₂O), a common fragmentation for alcohols.

m/z 57: Corresponding to the cyclobutyl cation ([C₄H₉]⁺), formed by the cleavage of the C-C bond between the ring and the CH₂OH group.

m/z 41: An allyl cation fragment resulting from the ring opening and subsequent fragmentation of the cyclobutane ring.

m/z 31: A prominent peak corresponding to the hydroxymethyl cation ([CH₂OH]⁺), a characteristic fragment for primary alcohols.

Table 3: Significant Peaks in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula |

| 86 | Molecular Ion [M]⁺ | [C₅H₁₀O]⁺ |

| 68 | [M - H₂O]⁺ | [C₅H₈]⁺ |

| 57 | [M - CH₂OH]⁺ | [C₄H₉]⁺ |

| 55 | Base Peak | [C₄H₇]⁺ |

| 41 | Allyl Cation | [C₃H₅]⁺ |

| 31 | Hydroxymethyl Cation | [CH₃O]⁺ |

Chemical Ionization Mass Spectrometry (CI-MS)

Chemical Ionization (CI) is a soft ionization technique in mass spectrometry that results in less fragmentation and a simpler spectrum compared to electron impact (EI) ionization. wikipedia.org This method is particularly useful for identifying the molecular ion peak. wikipedia.org In CI-MS, reagent gas molecules, such as methane (B114726) or ammonia, are ionized and then react with the analyte in the gas phase to form analyte ions. wikipedia.org This process generally imparts less energy to the analyte molecule, leading to the frequent observation of a protonated molecular ion, [M+1]⁺, which aids in determining the molecular mass. wikipedia.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a key technique for identifying functional groups in a molecule. The IR spectrum of this compound has been recorded and is available in public databases like the NIST WebBook. nist.gov The spectra, obtained through various techniques such as vapor phase, capillary cell (neat), and Attenuated Total Reflectance (ATR), show characteristic absorption bands that confirm the presence of both the hydroxyl (-OH) group and the cyclobutane ring. nist.govnih.gov

A supplier, Thermo Scientific Chemicals, confirms that the infrared spectrum of their 99% pure this compound conforms to the expected structure. thermofisher.comthermofisher.com

Key characteristic peaks in the IR spectrum of this compound include:

A broad absorption band in the region of 3300-3400 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. nist.gov

Strong absorptions in the 2850-3000 cm⁻¹ range, corresponding to the C-H stretching vibrations of the CH₂ and CH groups in the cyclobutane ring and the methanol (B129727) substituent. nist.gov

A peak around 1040 cm⁻¹, which is typical for the C-O stretching vibration of a primary alcohol. nist.gov

Vibrational modes associated with the cyclobutane ring itself, although these can be complex and may overlap with other vibrations. rsc.org

The following table summarizes the main IR absorption bands for this compound:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3340 (broad) | O-H stretch | Alcohol |

| ~2970-2860 | C-H stretch | Alkane (ring and substituent) |

| ~1450 | CH₂ scissoring | Alkane |

| ~1040 | C-O stretch | Primary Alcohol |

Note: Specific peak positions can vary slightly depending on the sampling method (gas, liquid, solid) and instrument.

Raman Spectroscopy of Cyclobutane Derivatives

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for studying non-polar bonds and symmetric vibrations. While a specific Raman spectrum for this compound is listed in the PubChem database, detailed analysis and assignments are not provided. nih.gov However, extensive research on other cyclobutane derivatives allows for an understanding of the expected spectral features. researchgate.netosti.govdtic.mil

Studies on compounds like ethylcyclobutane (B8812579) and cyclobutyl acetylene (B1199291) show that the Raman spectra of cyclobutane derivatives are characterized by vibrations of the four-membered ring. researchgate.net The ring-puckering vibration is a low-frequency mode that is often observed in the Raman spectra of cyclobutane and its derivatives, typically below 200 cm⁻¹. researchgate.net The spectra of cyclobutane derivatives in the fluid phase often indicate the presence of multiple stable conformers (e.g., equatorial and axial). researchgate.net

For cyclobutane itself, a prominent ring-breathing mode appears around 1001 cm⁻¹ in the Raman spectrum. geochemsoc.org Substituted cyclobutanes will also exhibit C-H stretching vibrations in the 2800-3000 cm⁻¹ region and other bands related to the substituent. For this compound, one would expect to see Raman shifts corresponding to the C-C stretching of the ring, CH₂ wagging and twisting modes, and vibrations of the -CH₂OH group. The high-pressure behavior of some cyclobutane derivatives has been studied using Raman spectroscopy, demonstrating the stability of the ring system under significant pressure. osti.gov

X-ray Crystallography of this compound Derivatives (if applicable)

There is no direct evidence from the search results of a published X-ray crystal structure for this compound itself. As a liquid at room temperature, obtaining a single crystal for X-ray diffraction would require cryogenic techniques. fishersci.dk

However, X-ray crystallography is a powerful technique for the unambiguous determination of the three-dimensional structure of molecules, including bond lengths, bond angles, and stereochemistry. nih.govresearchgate.net For derivatives of this compound that are solid and can be crystallized, this method could provide precise structural information. For example, research on other complex organic molecules, including those with fluorine-functionalized thiosemicarbazones and cyclometallated compounds, demonstrates the utility of X-ray diffraction in confirming proposed structures and understanding intermolecular interactions. mdpi.com

In the context of drug discovery, macromolecular X-ray crystallography is used to study the interaction of ligands with protein targets at an atomic level. nih.gov If this compound or its derivatives were to be investigated as ligands, crystallography would be a critical tool. ontosight.ai The formation of derivatives, such as those with p-bromobenzoate for alcohols, can facilitate crystallization and the determination of absolute configuration. msu.edu

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemistry provides theoretical insights into molecular structure, stability, and reactivity by solving the Schrödinger equation with various levels of approximation. solubilityofthings.comwikipedia.org These calculations can predict molecular properties like bond lengths, bond angles, electronic distribution, and reaction mechanisms. solubilityofthings.com

For this compound, quantum chemical calculations, such as those using Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), can be employed to determine its electronic structure and reactivity. aspbs.comnih.gov Such studies would typically begin by optimizing the geometry of the molecule to find its most stable conformation(s). The calculations would reveal the distribution of electron density, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which is fundamental to understanding its reactivity. researchgate.net

The results of these calculations can be used to predict spectroscopic data, which can then be compared with experimental spectra (like IR and Raman) for validation. wikipedia.org Furthermore, quantum chemistry can model reaction pathways and transition states, providing a deeper understanding of the chemical transformations that this compound can undergo. solubilityofthings.com While specific quantum chemical studies on this compound were not found in the search results, the methodologies are well-established and routinely applied to organic molecules of similar complexity. aspbs.comnih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. cresset-group.com By solving Newton's equations of motion, MD simulations generate trajectories that provide detailed information about the conformational landscape of a molecule. cresset-group.comufrgs.br

For this compound, MD simulations would be invaluable for exploring its conformational flexibility. The puckered nature of the cyclobutane ring, combined with the rotation around the C-C bond connecting the ring to the hydroxymethyl group, gives rise to multiple possible conformations. MD simulations can map the potential energy surface of the molecule, identifying low-energy (stable) conformers and the energy barriers between them. cresset-group.comnih.gov

The process involves placing the molecule in a simulated environment (often with explicit solvent molecules like water) and allowing it to evolve over time, typically on the nanosecond to microsecond scale. nih.gov Analysis of the resulting trajectory can reveal preferred conformations, the dynamics of conformational changes, and intramolecular hydrogen bonding possibilities. nih.govbiorxiv.org This information is crucial for understanding how the molecule's shape influences its physical properties and chemical behavior. nih.gov

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

The computational prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool in chemical research, offering valuable insights for the structural elucidation of organic molecules. nih.govresearchgate.net Methodologies combining Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method have become standard for predicting NMR chemical shifts. nih.gov These theoretical calculations can determine the isotropic shielding constants for nuclei within a molecule, which are then converted into chemical shifts for comparison with experimental spectra. researchgate.net

The accuracy of these predictions is crucial for applications such as distinguishing between diastereomers or confirming molecular connectivity, with target accuracies often aimed at ~0.1 ppm for ¹H and ~1 ppm for ¹³C shifts. researchgate.net The precision of the calculated shifts depends significantly on the chosen computational approach, including the density functional, basis set, and the modeling of solvent effects. researchgate.net To enhance accuracy, empirical scaling methods, often involving linear regression analysis against experimental data, are frequently employed. nih.govresearchgate.net More advanced approaches utilize machine learning algorithms, trained on extensive datasets of calculated and experimental values, to further refine predictions and achieve high accuracy even with less computationally expensive quantum mechanics methods. arxiv.orgescholarship.org

While experimental ¹H and ¹³C NMR spectra for this compound are available, specific computational studies detailing the theoretical prediction of its NMR chemical shifts are not prominently featured in the reviewed literature. nih.govchemicalbook.com However, the established computational protocols would be directly applicable. Such a study would involve optimizing the 3D geometry of the this compound molecule and then performing GIAO-DFT calculations to obtain the nuclear shielding constants, which would be converted to the final predicted NMR spectrum.

Studies of Host-Guest Interactions in Hydrates Involving this compound

Clathrate hydrates are crystalline, ice-like solids where a framework of hydrogen-bonded water molecules (the host) traps guest molecules in cages of various sizes. nih.govnih.gov The interactions between the host and guest molecules are fundamental to the structure and stability of these compounds. This compound (CBM) has been identified as a guest molecule capable of forming clathrate hydrates, specifically structure II (sII) hydrates. researchgate.netresearchgate.net

Research has shown that in these hydrates, this compound is encapsulated within the large 5¹²6⁴ cages of the sII structure. researchgate.netresearchgate.net The effective molecular size of this compound is larger than the typical cavity size of these large cages. researchgate.netresearchgate.net Consequently, a significant host-guest interaction occurs: the hydroxyl (-OH) group of the this compound molecule forms a hydrogen bond with the host water framework. researchgate.netresearchgate.net This interaction is crucial for stabilizing the inclusion of the relatively large guest molecule within the hydrate (B1144303) lattice.

The formation and characterization of binary clathrate hydrates containing both this compound and a secondary guest, such as methane (CH₄), have been investigated for their potential in gas storage applications. researchgate.netacs.orgkoreascience.krdntb.gov.ua Spectroscopic analysis using ¹³C solid-state NMR and Powder X-ray Diffraction (PXRD) has confirmed the formation of sII hydrates in the binary (CBM + CH₄) system. researchgate.net In this arrangement, this compound molecules occupy the large 5¹²6⁴ cages, while the smaller methane molecules are found to be captured in both the large and the small 5¹² cages of the sII structure. researchgate.net This demonstrates that this compound can act as a promoter molecule, enabling the formation of a stable hydrate structure that can store gas molecules.

Table 1: Guest Distribution in Binary (this compound + Methane) sII Hydrate

| Cage Type | Guest Molecule | Spectroscopic Evidence | Reference |

| Large (5¹²6⁴) | This compound | ¹³C Solid-State NMR, PXRD | researchgate.net |

| Large (5¹²6⁴) | Methane | ¹³C Solid-State NMR | researchgate.net |

| Small (5¹²) | Methane | ¹³C Solid-State NMR | researchgate.net |

Applications of Cyclobutanemethanol in Advanced Organic Synthesis

Cyclobutanemethanol as a Synthetic Building Block

This compound's utility as a synthetic building block is a cornerstone of its application in organic synthesis. guidechem.com It provides a ready platform for the introduction of both a cyclobutane (B1203170) ring and a hydroxyl moiety into target molecules, enabling the construction of complex and functionally diverse compounds. guidechem.com

Chiral Building Block in Asymmetric Synthesis

The presence of a stereocenter in derivatives of this compound allows it to be utilized as a chiral building block in asymmetric synthesis. technocolordyes.com This is of paramount importance in the synthesis of enantiomerically pure compounds, a critical aspect of modern drug discovery and development. magtech.com.cn Chiral molecules containing cyclobutane are prevalent in natural products and biologically active molecules. nih.gov The synthesis of such molecules often relies on elegant catalytic asymmetric methodologies. nih.gov While direct asymmetric synthesis involving this compound itself is a developing area, its derivatives are instrumental. For instance, chiral cyclobutane β-amino acids, which can be derived from cyclobutane-containing precursors, are valuable building blocks for peptidomimetics and foldamers. chemistryviews.org The development of new synthetic strategies, such as asymmetric photoreactions within confined spaces, is expanding the possibilities for creating complex chiral spirocyclobutanes. nih.gov

Introduction of Cyclobutane and Hydroxyl Moieties into Target Molecules

This compound is a key reagent for incorporating the cyclobutane and hydroxymethyl groups into larger molecular structures. guidechem.com The cyclobutane ring, a strained four-membered ring, imparts unique conformational rigidity and three-dimensionality to molecules, which can be advantageous for biological activity. researchgate.net The hydroxyl group offers a reactive handle for a variety of chemical transformations, including oxidation to aldehydes or carboxylic acids, and conversion to other functional groups. vulcanchem.com This dual functionality makes this compound a versatile starting material for creating diverse molecular architectures. guidechem.comnbinno.com

Role in Medicinal Chemistry and Pharmaceutical Synthesis

The applications of this compound extend significantly into the realms of medicinal chemistry and pharmaceutical synthesis, where it serves as a crucial intermediate and scaffold for the development of new therapeutic agents. guidechem.comlookchem.com

Intermediate in Drug Synthesis (e.g., Bicyclic Lactone)

This compound is a documented intermediate in the synthesis of various pharmaceutical compounds. guidechem.comlookchem.com A notable example is its use in the synthesis of bicyclic lactones. lookchem.comchemicalbook.comganeshremedies.comsigmaaldrich.com Bicyclic lactones are structural motifs found in a number of biologically active compounds and are of interest in drug discovery. rsc.org The synthesis often involves the transformation of this compound through a series of reactions to construct the fused ring system.

Precursor for Heterocyclic Compounds (e.g., Pteridinones)

This compound derivatives are valuable precursors for the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals. For instance, derivatives of cyclobutane are used in the preparation of pteridinones. Pteridinone compounds have been investigated for their potential as inhibitors of Janus kinase (JAK), which are implicated in inflammatory and autoimmune disorders, as well as cancer. google.comgoogle.com The synthesis of these complex heterocyclic systems often leverages the unique reactivity of the cyclobutane ring.

Scaffold for Bioactive Molecules

The cyclobutane moiety itself is considered a valuable scaffold in medicinal chemistry. researchgate.net Its rigid, three-dimensional structure provides a fixed orientation for appended functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. researchgate.net Cyclobutane-containing scaffolds are seen as a way to "escape from flatland" in drug design, moving away from predominantly two-dimensional structures to explore a more diverse chemical space. researchgate.net The incorporation of the cyclobutane unit from precursors like this compound can lead to the development of novel bioactive molecules with improved pharmacological properties. medsci.orgnih.gov

Research into Anti-inflammatory Agents (e.g., CB2 receptor inhibition)

This compound has been identified as a compound with potential therapeutic applications for inflammatory diseases. Research has indicated that it possesses anti-inflammatory properties, which are attributed to its ability to inhibit the Cannabinoid Receptor 2 (CB2). The CB2 receptor is found predominantly in immune cells and is present in high quantities in inflammatory tissues. By inhibiting this receptor, this compound can interfere with the signaling pathways that lead to the production of inflammatory mediators, thereby reducing inflammation.

Antiviral Applications (e.g., influenza virus replication inhibition)

In the field of virology, this compound has demonstrated potential as an antiviral agent. Specifically, it has been shown in laboratory studies to inhibit the replication of the influenza virus. This inhibitory action was observed in in vitro settings, indicating that the compound can interfere with the viral life cycle outside of a living organism. While these initial findings are promising, it has been noted that the same effect has not been replicated in vivo. Further research is necessary to understand its mechanism and potential for therapeutic development.

This compound in Materials Science

The distinct chemical properties of this compound make it a valuable component in the field of materials science, where it serves as a precursor for creating new polymers and specialty chemicals.

Precursor for Polymer Synthesis

This compound is utilized as a monomer in the synthesis of various polymers. Patents have described its use in creating polymers such as polyamides and polyesters, which can feature unique pendent functionalities due to the cyclobutane group. Furthermore, it serves as a reactant in the synthesis of brominated benzoate (B1203000) compounds. These compounds can be incorporated into thermoset polymers, like polyurethanes, to act as effective flame retardants. Its derivatives, such as 2,2,3,3-tetrafluoro-cyclobutanemethanol, are also used as raw materials for polymer production. The strained ring of the cyclobutane structure makes its derivatives useful monomers for producing high-performance polymers with specific thermal and mechanical properties.

Components in Specialty Chemicals

As a versatile building block, this compound is a key intermediate in the production of a range of specialty chemicals. Its reactive nature allows it to be a starting point for more complex molecules used in pharmaceuticals and other high-value chemical sectors. The compound's ability to introduce a cyclobutane moiety into a molecular structure is particularly useful for creating novel chemical entities with specific desired properties.

Application in Agrochemicals Research

This compound and its derivatives have found significant application in the field of agrochemical research. The compound serves as an essential building block in the synthesis of various agrochemicals, including pesticides. For instance, derivatives like this compound acetate (B1210297) have been identified as components of insect sex pheromones, which can be used in environmentally friendly pest management strategies to disrupt mating. In other applications, this compound has been used in the preparation of bicyclo-octane derivatives that exhibit herbicidal properties. Its role as an intermediate extends to the synthesis of insecticides and fungicides, highlighting its broad utility in developing products for crop protection.

This compound in Natural Product Synthesis

The cyclobutane motif is a structural feature present in a variety of complex natural products. This compound serves as a key starting material or intermediate in the synthesis of these molecules. Notably, it has been employed in the synthesis of bicyclic lactones, which are core structures in many natural products known for their use in the fragrance industry and for possessing antimicrobial and antioxidant properties. Specific research has detailed the use of enantiomerically pure this compound as a crucial intermediate in the total synthesis of certain humulane-type bicyclic lactones. The compound has also been successfully used as a substrate to create quinazolinones, a class of heterocyclic compounds that form the core of many biologically active natural products.

Synthesis of Cyclobutane-Containing Natural Products (e.g., Pheromones)

This compound and its derivatives are pivotal structural motifs in a variety of natural products, most notably insect pheromones. The rigid four-membered ring of cyclobutane provides a unique and stereochemically defined scaffold for the precise spatial arrangement of functional groups, which is often crucial for biological activity. The synthesis of these complex molecules is a significant challenge in organic chemistry, and various strategies have been developed to construct the substituted cyclobutane core and install the required hydroxymethyl group or its equivalent.

A prominent example is the sex pheromone of the citrus mealybug, Planococcus citri, identified as (+)-cis-planococcyl acetate. agri.gov.ilcolab.ws The structure of this pheromone is (+)-(1R)-cis-2,2-dimethyl-3-isopropenyl-cyclobutanemethanol acetate. acs.orgacs.org Its synthesis has been a subject of considerable research, with most routes establishing the intricate cyclobutane framework from readily available chiral precursors like α-pinene or verbenone (B1202108). agri.gov.illookchem.com

One established synthetic pathway commences with the oxidation of (+)-R-verbenone. acs.org This key step, often achieved using reagents like ruthenium trichloride (B1173362) and sodium periodate, cleaves the bicyclic system of verbenone to form (+)-(1R)-cis-2,2-dimethyl-3-acetyl-cyclobutanecarboxylic acid. acs.org This intermediate contains the core cyclobutane ring with the necessary substituents. The subsequent steps focus on converting the acetyl and carboxylic acid groups into the isopropenyl and hydroxymethyl acetate functionalities of the final pheromone.

The conversion of the carboxylic acid to the hydroxymethyl group is a critical transformation that forms the this compound moiety. This is typically achieved through reduction. For instance, the carboxylic acid can be reduced to the primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄). acs.org The resulting alcohol is a substituted this compound derivative. The final step to obtain the pheromone is the acetylation of this alcohol, commonly carried out using acetic anhydride (B1165640) in pyridine. acs.org

An alternative approach involves the methylenation of the ketoacid intermediate using a reagent system like Zn/CH₂Br₂/TiCl₄ to form the isopropenyl group, followed by reduction of the acid to the alcohol and subsequent acetylation. acs.orgacs.org

The following table summarizes a synthetic sequence for a key intermediate leading to the this compound core of the citrus mealybug pheromone:

| Starting Material | Reagents and Conditions | Intermediate Product | Key Transformation |

| (+)-R-Verbenone | RuCl₃, NaIO₄, aq. t-BuOH | (+)-(1R)-cis-2,2-Dimethyl-3-acetyl-cyclobutanecarboxylic Acid | Oxidative ring opening to form the cyclobutane ring. acs.org |

| (+)-(1R)-cis-2,2-Dimethyl-3-acetyl-cyclobutanecarboxylic Acid | Zn/CH₂Br₂/TiCl₄ | (+)-(1R)-cis-2,2-Dimethyl-3-isopropenyl-cyclobutanecarboxylic Acid | Methylenation of the ketone. acs.orgacs.org |

| (+)-(1R)-cis-2,2-Dimethyl-3-isopropenyl-cyclobutanecarboxylic Acid | 1. LiAlH₄ 2. Ac₂O, Pyridine | (+)-cis-Planococcyl acetate | Reduction to the this compound derivative and acetylation. acs.org |